

Introduction: A Sterically Hindered Building Block for Modern Chemistry

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Compound of Interest

Compound Name: *2,2,4,4-Tetramethyloxetan-3-amine hydrochloride*

CAS No.: 2173991-84-7

Cat. No.: B3049728

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2,2,4,4-Tetramethyloxetan-3-amine hydrochloride is a unique heterocyclic compound characterized by a strained four-membered oxetane ring heavily substituted with four methyl groups. This substitution imparts significant steric hindrance and conformational rigidity, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of a primary amine on the sterically congested framework provides a key functional handle for derivatization, while the hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of synthetic applications.[1][2]

This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, a plausible synthetic route, and potential applications of this compound, tailored for researchers and professionals in drug development and synthetic chemistry.

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of **2,2,4,4-tetramethyloxetan-3-amine hydrochloride** is defined by its molecular structure and resulting physical properties. The base, 2,2,4,4-tetramethyloxetan-

3-amine, consists of an oxetane ring—a four-membered heterocycle containing one oxygen atom. The ring is symmetrically substituted with two methyl groups at both the C2 and C4 positions. The amine functional group is located at the C3 position. Protonation of this amine with hydrochloric acid yields the corresponding hydrochloride salt.[1]

The most defining structural feature is the steric bulk imposed by the four methyl groups flanking the amine. This steric shielding influences the reactivity of the amine and the overall conformational stability of the molecule. X-ray crystallography studies on similar oxetane derivatives indicate a puckered ring geometry, a feature that can be exploited to achieve stereochemical control in complex syntheses.[1]

Table 1: Key Physicochemical Properties

Property	Value/Description	Source(s)
Molecular Formula	C ₇ H ₁₆ ClNO	[3]
Molecular Weight	165.66 g/mol	[1][3]
CAS Registry Number	2173991-84-7	[3][4]
Base Compound CAS	89783-05-1	[1]
Appearance	Likely a white to off-white crystalline solid	General knowledge on amine hydrochlorides[5][6]
Solubility	Expected to be soluble in polar solvents (e.g., water, methanol, ethanol)	[1][2]
Melting Point	Not reported in available literature	[1]
Boiling Point	Not reported in available literature	[1]
Density	Not reported in available literature	[1]

Section 2: Spectroscopic Characterization

While publicly available spectra are limited, the structure of **2,2,4,4-tetramethyloxetan-3-amine hydrochloride** allows for the confident prediction of its key spectroscopic signatures. Such data is crucial for identity confirmation and purity assessment following synthesis. Spectroscopic data sets, including ^1H NMR, IR, and MS, are noted as being available through specialized chemical databases.[\[4\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
 - Methyl Protons ($-\text{CH}_3$): A sharp, intense singlet would appear in the upfield region (typically ~ 1.2 - 1.5 ppm), integrating to 12 protons, representing all four equivalent methyl groups.
 - Methine Proton ($-\text{CH}-\text{N}$): A singlet corresponding to the single proton at the C3 position would be observed, likely in the range of 3.5-4.0 ppm.
 - Ammonium Protons ($-\text{NH}_3^+$): A broad singlet would be present, with a chemical shift that is highly dependent on the solvent and concentration, typically appearing further downfield.
- ^{13}C NMR: The carbon NMR spectrum would also reflect the molecular symmetry.
 - Methyl Carbons ($-\text{CH}_3$): A single signal in the upfield region (~ 20 - 30 ppm).
 - Quaternary Carbons (C2 & C4): A single signal for the two equivalent, sterically hindered carbons of the oxetane ring (~ 75 - 85 ppm).
 - Methine Carbon (C3): A single signal for the carbon bearing the amino group (~ 50 - 60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

- N-H Stretching: A broad and strong absorption band would be prominent in the 2800-3200 cm^{-1} region, characteristic of the ammonium salt ($\text{R}-\text{NH}_3^+$).

- C-H Stretching: Sharp peaks just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the methyl and methine groups.
- C-O-C Stretching: A strong, characteristic peak in the fingerprint region, typically around $1000\text{-}1100\text{ cm}^{-1}$, indicating the ether linkage of the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. Using a technique like Electrospray Ionization (ESI) in positive ion mode, the spectrum would show the molecular ion for the free base.

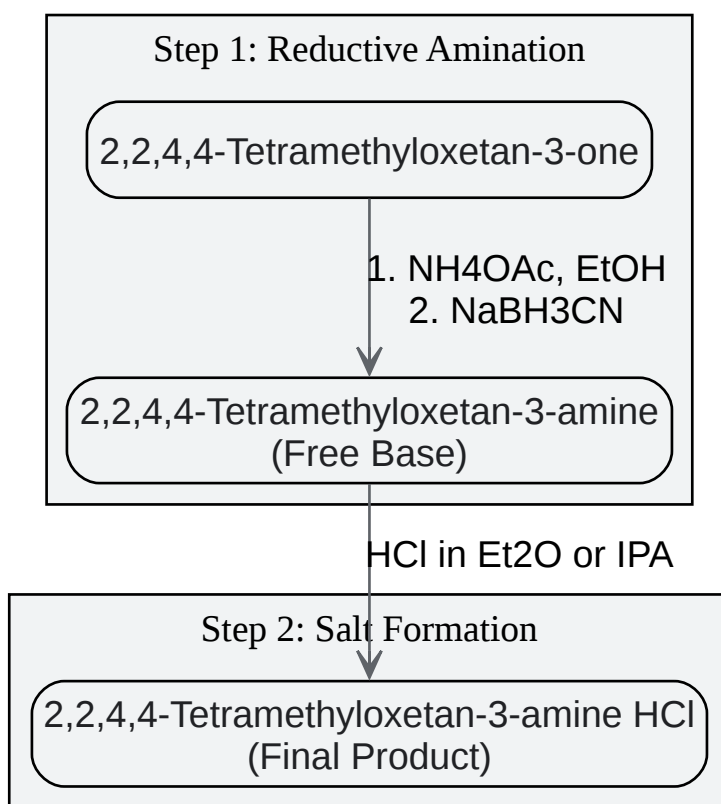
- $[\text{M}+\text{H}]^+$ Peak: The primary ion observed would correspond to the protonated free base ($\text{C}_7\text{H}_{15}\text{NO}$), with an expected m/z of 130.12.

Section 3: Synthesis and Purification

A definitive, published protocol for the synthesis of **2,2,4,4-tetramethyloxetan-3-amine hydrochloride** is not readily available in peer-reviewed literature. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles, specifically the reductive amination of a ketone precursor. This approach is widely used for the synthesis of primary, secondary, and tertiary amines.

The logical precursor for this synthesis is 2,2,4,4-tetramethyloxetan-3-one. The synthesis would proceed in two key steps: formation of an oxime intermediate followed by its reduction, or more directly via one-pot reductive amination.

Proposed Synthetic Workflow: Reductive Amination



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